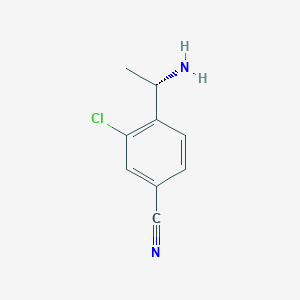
(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of an aminoethyl group attached to a chlorobenzonitrile moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-3-chlorobenzonitrile typically involves the asymmetric reduction of the corresponding ketone or nitrile precursor. One common method is the catalytic asymmetric hydrogenation of 4-(1-Aminoethyl)-3-chlorobenzonitrile using chiral catalysts. This process requires specific reaction conditions, including controlled temperature and pressure, to achieve high enantiomeric purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of engineered transaminase enzymes. These biocatalysts facilitate the conversion of the corresponding ketone to the desired chiral amine with high efficiency and selectivity . This method is advantageous due to its environmentally friendly nature and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of (S)-4-(1-Aminoethyl)-3-chlorobenzonitrile involves its interaction with specific molecular targets. In biocatalytic processes, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a quinonoid intermediate. This intermediate undergoes further transformations to yield the desired product . The detailed energy profile and transition states involved in these reactions have been characterized using quantum chemical studies .
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(1-Aminoethyl)phenol: Another chiral amine with similar structural features but different functional groups.
(S)-3-(1-Aminoethyl)aniline: Shares the aminoethyl group but differs in the aromatic substitution pattern.
Uniqueness
(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile is unique due to the presence of both a nitrile and a chlorine substituent on the aromatic ring. This combination imparts distinct reactivity and makes it a versatile intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C9H9ClN2 |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
4-[(1S)-1-aminoethyl]-3-chlorobenzonitrile |
InChI |
InChI=1S/C9H9ClN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3/t6-/m0/s1 |
Clave InChI |
HZZCAIWCBDRYHA-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=C1)C#N)Cl)N |
SMILES canónico |
CC(C1=C(C=C(C=C1)C#N)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















